Cas no 1601145-60-1 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde)

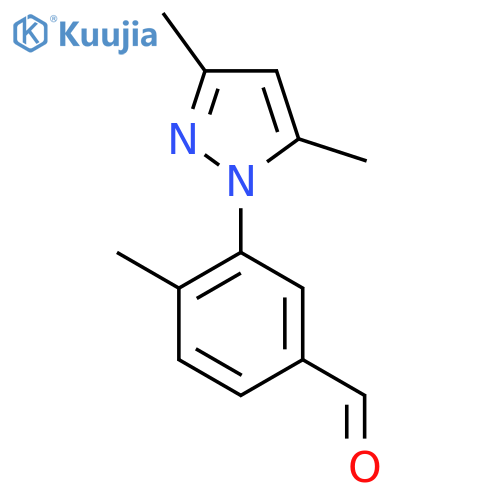

1601145-60-1 structure

商品名:3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde

- 1601145-60-1

- EN300-1292664

-

- インチ: 1S/C13H14N2O/c1-9-4-5-12(8-16)7-13(9)15-11(3)6-10(2)14-15/h4-8H,1-3H3

- InChIKey: QOOWVIUJHSNZNN-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC(C)=C(C=1)N1C(C)=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 214.110613074g/mol

- どういたいしつりょう: 214.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292664-1.0g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 1g |

$857.0 | 2023-05-23 | ||

| Enamine | EN300-1292664-2.5g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 2.5g |

$1680.0 | 2023-05-23 | ||

| Enamine | EN300-1292664-0.05g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 0.05g |

$719.0 | 2023-05-23 | ||

| Enamine | EN300-1292664-0.1g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 0.1g |

$755.0 | 2023-05-23 | ||

| Enamine | EN300-1292664-0.5g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 0.5g |

$823.0 | 2023-05-23 | ||

| Enamine | EN300-1292664-100mg |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 100mg |

$490.0 | 2023-09-30 | ||

| Enamine | EN300-1292664-250mg |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 250mg |

$513.0 | 2023-09-30 | ||

| Enamine | EN300-1292664-5000mg |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 5000mg |

$1614.0 | 2023-09-30 | ||

| Enamine | EN300-1292664-1000mg |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 1000mg |

$557.0 | 2023-09-30 | ||

| Enamine | EN300-1292664-10.0g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde |

1601145-60-1 | 10g |

$3683.0 | 2023-05-23 |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde 関連文献

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

1601145-60-1 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬